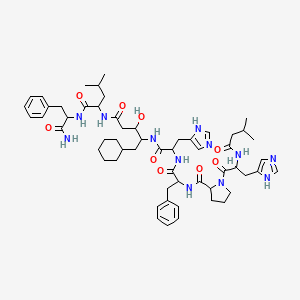

Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2

Description

Properties

Molecular Formula |

C57H80N12O9 |

|---|---|

Molecular Weight |

1077.3 g/mol |

IUPAC Name |

N-[1-[[1-[[5-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[3-(1H-imidazol-5-yl)-2-(3-methylbutanoylamino)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H80N12O9/c1-35(2)23-44(53(74)66-43(52(58)73)26-38-17-10-6-11-18-38)63-51(72)30-49(70)42(25-37-15-8-5-9-16-37)65-55(76)46(28-40-31-59-33-61-40)67-54(75)45(27-39-19-12-7-13-20-39)68-56(77)48-21-14-22-69(48)57(78)47(29-41-32-60-34-62-41)64-50(71)24-36(3)4/h6-7,10-13,17-20,31-37,42-49,70H,5,8-9,14-16,21-30H2,1-4H3,(H2,58,73)(H,59,61)(H,60,62)(H,63,72)(H,64,71)(H,65,76)(H,66,74)(H,67,75)(H,68,77) |

InChI Key |

ZOAVSRHEYNKAIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CC(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC6=CN=CN6)NC(=O)CC(C)C)O |

Origin of Product |

United States |

Structural Underpinnings and Rational Design of Iva His Pro Phe His Achpa Leu Phe Nh2

Amino Acid Sequence and Nomenclature of Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2

The inhibitor is a peptide-based compound with the following sequence: Isovaleryl-Histidyl-Prolyl-Phenylalanyl-Histidyl-(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid-Leucyl-Phenylalanyl-amide. acs.org This nomenclature details the specific amino acid residues and their modifications. The "Iva" at the N-terminus represents an isovaleryl group, and the "NH2" at the C-terminus indicates an amide group. The core of the molecule is a peptide chain composed of both natural and unnatural amino acids. acs.org

The sequence is built upon the backbone of angiotensinogen (B3276523), the natural substrate for renin. chemicalbook.com Specifically, it mimics the portion of angiotensinogen that is cleaved by renin. nih.gov

The Strategic Incorporation of ACHPA (4-amino-5-cyclohexyl-3-hydroxypentanoic acid) as a Statine (B554654) Analogue

A key innovation in this inhibitor is the inclusion of (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA). acs.org ACHPA is an analogue of statine, a naturally occurring amino acid. acs.orgnih.gov Statine and its analogues are known to be effective inhibitors of aspartic proteases like renin. nih.gov

The cyclohexyl group in ACHPA was specifically designed to enhance the inhibitor's potency. acs.org This modification resulted in a significantly more potent inhibitor compared to those containing statine alone. acs.org In fact, the inhibitor containing ACHPA was found to be 55-76 times more potent against human renin than its statine-containing counterpart. acs.org

Principles of Transition-State Analogue Inhibition Applied to Renin

The effectiveness of this inhibitor lies in the principle of transition-state analogue inhibition. wikipedia.org Enzymes like renin work by stabilizing a high-energy transition state of their substrate during a chemical reaction. wikipedia.org Transition-state analogues are molecules that mimic this unstable intermediate state. wikipedia.org

By resembling the transition state, the inhibitor binds to the enzyme's active site with much higher affinity than the actual substrate, effectively blocking the enzyme's function. wikipedia.org The hydroxyl group within the ACHPA molecule is crucial for this mimicry, as it emulates the tetrahedral intermediate formed during the hydrolysis of the peptide bond in angiotensinogen. nih.gov

Computational and Molecular Modeling Approaches Informing ACHPA Design and Inhibitor Structure

By modeling the enzyme-substrate complex, scientists could identify key interactions and design modifications to the inhibitor that would enhance its binding affinity and, consequently, its inhibitory potency. acs.org This rational drug design approach, combining computational insights with synthetic chemistry, was instrumental in the development of this highly potent renin inhibitor. nih.gov

Conformational Analysis of the Peptide Backbone and Side Chains in Renin Inhibitor Design

The three-dimensional shape, or conformation, of a peptide inhibitor is critical for its activity. nih.govacs.org Conformational analysis, using techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations, helps to understand the spatial arrangement of the peptide backbone and the orientation of the amino acid side chains. nih.govacs.org

Synthetic Methodologies and Chemical Modifications

General Strategies for Peptide and Peptidomimetic Synthesis Relevant to Renin Inhibitors

The construction of renin inhibitors has evolved from classical peptide synthesis to the incorporation of non-peptide elements, or peptidomimetics, to overcome the inherent limitations of natural peptides, such as poor oral bioavailability and rapid metabolic degradation. nih.govnih.gov

Key synthetic strategies include:

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for creating peptide chains. The process involves sequentially adding amino acids to a growing chain that is anchored to a solid resin support. SPPS is advantageous for its efficiency and the ability to synthesize long peptides. youtube.comscielo.br However, challenges such as peptide aggregation can arise, particularly with hydrophobic sequences, hindering reaction completion. google.comyoutube.com

Solution-Phase Synthesis: While often more time-consuming than SPPS, solution-phase synthesis allows for the purification of intermediate peptide fragments, which can be beneficial for managing "difficult sequences" that are prone to aggregation. youtube.com

Enzymatic Synthesis: The use of proteases in reverse (ligases) offers a highly specific method for forming peptide bonds, often without the need for extensive side-chain protecting groups, thereby minimizing side reactions and racemization. youtube.comethz.ch

Peptidomimetic and Conformational Restriction Strategies: To improve stability and binding affinity, chemists often replace labile amide bonds with more stable isosteres. acs.orgnih.gov For example, vinylogous amides and pyrrolinone rings have been explored as backbone replacements. acs.orgacs.org Furthermore, creating conformationally constrained cyclic analogues has been a successful strategy to enhance inhibitory potency, specificity, and metabolic stability. nih.gov

Specific Synthetic Routes and Challenges for Incorporating ACHPA into Peptide Sequences

The central challenge in synthesizing Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2 lies in the creation and incorporation of the non-proteinogenic amino acid, (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA). ACHPA serves as a transition-state analogue of the scissile peptide bond, which is crucial for potent renin inhibition.

The synthesis of the ACHPA core unit must be stereoselective to ensure the correct spatial arrangement of the hydroxyl and amino groups, which is critical for binding to the renin active site. An efficient route to a protected form of ACHPA starts from the readily available chiral building block, Boc-L-cyclohexylalaninol. molbase.com This method allows for precise control over the stereochemistry at the two adjacent chiral centers. The general approach involves building the carbon chain and introducing the hydroxyl and amino functionalities with the desired (3S,4S) configuration. molbase.com

Strategies to overcome these synthetic hurdles include:

Optimized Coupling Conditions: Utilizing highly efficient coupling reagents and adjusting reaction times and temperatures can help drive the peptide bond formation to completion. scielo.br

Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling and deprotection steps and help disrupt the hydrogen-bond networks that lead to aggregation. scielo.br

Disrupting Secondary Structures: The temporary introduction of backbone-modifying groups, such as isoacyl dipeptides or pseudoprolines, can disrupt the formation of stable secondary structures like β-sheets that cause aggregation.

Chemical Derivatization of this compound and its Analogues

To improve the pharmacological profile of the lead compound, extensive structure-activity relationship (SAR) studies have been conducted through chemical derivatization at various positions along the peptide chain.

The N-terminus of the peptide interacts with the S4 and S3 pockets of the renin enzyme. Modifications in this region are aimed at optimizing these interactions to enhance potency. For instance, replacing the N-terminal isovaleryl (Iva) group with other moieties has been a key area of investigation. Examples from related renin inhibitors show that incorporating groups like N-terminal Nin-For-Trp (Ftr) or piperidyl succinic acid can yield highly potent compounds. molbase.com Other strategies have included the addition of a sulphonamide group at the N-terminus, which also resulted in excellent renin inhibitory activity in certain peptide series.

Table 1: Examples of N-Terminal Modifications in Renin Inhibitors

| Modification Type | Example Group | Reported Effect | Reference |

|---|---|---|---|

| Aromatic Substitution | Nin-For-Trp | Potent Inhibition | molbase.com, |

| Heterocyclic Group | N-terminal derived piperidyl succinic acid | Potent Inhibition (IC50 of 0.38 nM) |

The P1-P3' subsite (His-ACHPA-Leu-Phe) is the core region responsible for direct interaction with the catalytic machinery of renin. The ACHPA moiety itself is a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis. A common modification involves replacing ACHPA with other transition-state analogues. For example, Statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a well-known isostere used in many renin inhibitors.

Furthermore, the amide bonds within this region, such as the one connecting the P3 and P2 positions, are targets for isosteric replacement to improve metabolic stability. The hydroxyethylene isostere (ψ[CHOHCH₂]) has been successfully used to replace the P3-P2 amide bond, yielding potent inhibitors. nih.gov

Table 2: Examples of P1-P3' Subsite Modifications

| Position | Original Group | Replacement Group/Modification | Purpose | Reference |

|---|---|---|---|---|

| Transition State | ACHPA | Statine (Sta) | Structure-Activity Relationship (SAR) study | |

| P3-P2 Amide Bond | -CO-NH- | Hydroxyethylene isostere (ψ[CHOHCH₂]) | Improve metabolic stability, increase potency | nih.gov |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-isovaleryl-histidyl-prolyl-phenylalanyl-histidyl-(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl-leucyl-phenylalaninamide |

| ACHPA | (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid |

| Sta / Statine | (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid |

| Cyclohexylnorstatine | (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutyric acid |

| Iva | Isovaline / Isovaleryl group |

| His | Histidine |

| Pro | Proline |

| Phe | Phenylalanine |

| Leu | Leucine (B10760876) |

| Ftr | Nin-Formyl-Tryptophan |

Enzymatic Inhibition Profile and Mechanistic Elucidation of Renin Interaction

Characterization of Renin as an Aspartic Protease and its Catalytic Mechanism

Renin, also known as angiotensinogenase, is a highly specific enzyme belonging to the A1 family of aspartic proteases. wikipedia.org These enzymes are characterized by the presence of two highly conserved aspartic acid residues within the active site, which are essential for their catalytic function. wikipedia.org In renin, these residues are Asp32 and Asp215. The structure of renin consists of two homologous lobes that fold into a structure primarily composed of β-sheets. The active site is located in a deep cleft between these two lobes.

The catalytic mechanism of renin is a general acid-base catalysis that utilizes a water molecule to hydrolyze a specific peptide bond in its only known natural substrate, angiotensinogen (B3276523). wikipedia.org The two aspartate residues, Asp32 and Asp215, work in concert to activate a water molecule. wikipedia.org One of the aspartates acts as a general base, abstracting a proton from the water molecule, which then performs a nucleophilic attack on the carbonyl carbon of the scissile Leu-Val bond in angiotensinogen. wikipedia.org This action forms a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by the second aspartic acid residue, which acts as a general acid. wikipedia.org Unlike other protease classes, such as serine or cysteine proteases, this process does not involve the formation of a covalent enzyme-inhibitor intermediate. wikipedia.org The subsequent rearrangement and collapse of this intermediate lead to the cleavage of the peptide bond, releasing angiotensin I. wikipedia.org This initial cleavage is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical pathway for regulating blood pressure and fluid balance. wikipedia.orgnps.org.au

Competitive Inhibition of Renin by Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2

This compound, also known as ACRIP, functions as a competitive inhibitor of renin. nih.gov Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds reversibly to the active site of the enzyme. nih.gov This binding event prevents the natural substrate, in this case, angiotensinogen, from accessing the active site.

The structure of ACRIP is designed as a substrate analogue. Its peptide sequence, His-Pro-Phe-His...Leu-Phe, mimics the sequence of angiotensinogen around the scissile bond. However, in place of the cleavable Leu-Val dipeptide, it incorporates a specialized, non-hydrolyzable unit: (3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid (ACHPA). This ACHPA moiety is a statine (B554654) analogue, a key feature of many potent renin inhibitors. Because ACRIP binds to the same active site as angiotensinogen, its inhibitory effect can be overcome by increasing the concentration of the substrate. This mode of action is characteristic of competitive inhibitors, which increase the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum reaction velocity (Vmax). nih.gov

Detailed Kinetic Analysis of Renin Inhibition: Determination of Inhibition Constants (Ki)

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. The determination of Ki is performed through detailed kinetic analyses. nih.gov These studies involve measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the inhibitor.

The data are then typically plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) or analyzed using non-linear regression of the Michaelis-Menten equation for competitive inhibition. nih.gov For a competitive inhibitor, such plots will show a series of lines with different slopes (which depend on the inhibitor concentration) that intersect at the same point on the y-axis, indicating that the Vmax is unchanged.

| Inhibitor | Target Enzyme | Inhibition Type | Inhibition Constant (IC50) | Reference |

|---|---|---|---|---|

| Aliskiren (B1664508) | Human Renin | Competitive | 0.6 nM | cellagentech.combpsbioscience.com |

Probing the Transition-State Mimicry: Biochemical and Spectroscopic Insights into Renin-Inhibitor Interactions

The inhibitory power of ACRIP is rooted in the ability of its ACHPA moiety to act as a transition-state analogue. The transition state of the renin-catalyzed reaction is a fleeting, high-energy tetrahedral structure formed during the hydrolysis of the peptide bond. Transition-state analogue inhibitors are stable molecules designed to chemically and structurally resemble this unstable intermediate. By mimicking the transition state, these inhibitors bind to the enzyme's active site with much higher affinity than the substrate itself.

The (3S,4S)-hydroxyl group of the ACHPA residue is the key to this mimicry. It is positioned to imitate the geminal diol of the tetrahedral intermediate. X-ray crystallography and molecular modeling studies of similar inhibitors complexed with aspartic proteases have revealed the precise nature of this interaction. The hydroxyl group of the statine-like analogue forms crucial hydrogen bonds with the catalytic dyad of aspartic acid residues, Asp32 and Asp215, in the renin active site. researchgate.net This interaction anchors the inhibitor firmly in place, effectively blocking the enzyme's catalytic machinery.

Furthermore, the surrounding peptide components of the inhibitor (Iva-His-Pro-Phe-His- and -Leu-Phe-NH2) occupy the various specificity pockets (S-sites) of the renin active site, contributing to the inhibitor's high affinity and selectivity. Spectroscopic techniques, such as circular dichroism and intrinsic fluorescence, can also provide insights into the binding process by detecting conformational changes in the enzyme upon inhibitor binding. plos.org For example, the binding of a peptide inhibitor can induce changes in the secondary structure of renin, such as a reduction in the α-helix content, which can be monitored spectroscopically. plos.org

Structure Activity Relationship Sar Studies of Achpa Containing Renin Inhibitors

The Critical Role of ACHPA in Enhancing Renin Inhibitory Potency

The inclusion of (3S, 4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) is a central feature in the design of potent renin inhibitors. ACHPA serves as a transition-state analog of the scissile bond in angiotensinogen (B3276523), the natural substrate for renin. This structural mimicry allows the inhibitor to bind with high affinity to the active site of the renin enzyme, effectively blocking its catalytic activity.

The potency of ACHPA-containing inhibitors is, however, also dependent on the surrounding amino acid sequence. nih.gov The interaction between ACHPA and the enzyme's active site is influenced by the residues at other positions within the inhibitor peptide. This highlights that while ACHPA is a critical anchor, its optimal inhibitory effect is achieved in concert with other structural features of the molecule.

Elucidation of Minimal N-Terminal Requirements for Potent Renin Inhibition

Specifically, the P2 and P3 positions, occupied by Histidine and Phenylalanine respectively in the parent compound, are of considerable importance. The nature of the amino acid at the P2 position, in particular, has been shown to be a key determinant of potency. nih.gov For instance, substituting the Histidine at P2 with a Valine residue has been observed to increase the inhibitory potency by an order of magnitude in certain canine renin inhibitors. nih.gov This suggests that while the extended N-terminal sequence of Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2 contributes to its high affinity, a more minimal fragment can still retain significant inhibitory activity, provided the key P2 and P3 residues are optimized.

Influence of Phenylalanine Residues (Phe) and Other Aromatic Moieties on Inhibitor Efficacy

The presence of Phenylalanine (Phe) residues at both the P3 and C-terminal positions of this compound underscores the importance of aromatic moieties in achieving high inhibitory efficacy. The Phenylalanine at the P3 position contributes to the hydrophobic interactions within the S3 binding pocket of the renin enzyme. nih.gov While an aromatic side chain at this position is beneficial, studies have indicated that a hydrophobic side chain in general is the key requirement for potency. nih.gov

Comparative SAR Analysis: this compound versus Statine-Containing Analogues

A key point of comparison in the development of renin inhibitors is the relative efficacy of different transition-state isosteres. Statine (B554654), (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is another widely used building block in the design of renin inhibitors. Both ACHPA and statine-containing inhibitors have demonstrated significant potency. nih.gov

| Feature | This compound | Statine-Containing Analogues |

| Transition-State Isostere | ACHPA | Statine |

| Key SAR Determinant | Sequence-dependent potency | Sequence-dependent potency |

| P2 Position Impact | Substitution of His with Val can increase potency | Similar P2 position effects observed |

Impact of Stereochemistry on Inhibitor Activity and Specificity

The stereochemistry of the inhibitor molecule is a critical determinant of its activity and specificity. The precise three-dimensional arrangement of the atoms in this compound is crucial for its effective binding to the active site of renin.

The (3S, 4S) configuration of the ACHPA moiety is essential for its function as a transition-state analog. Any alteration in the stereochemistry at these chiral centers would drastically reduce the inhibitor's potency by disrupting the optimal interactions with the amino acid residues in the renin active site. Similarly, the L-configuration of the natural amino acid residues (His, Pro, Phe, Leu) is required for proper recognition and binding. The specificity of the inhibitor for renin over other aspartic proteases, such as cathepsin D, is also influenced by its stereochemical properties. nih.govnih.gov

Molecular Interactions and Structural Biology of Renin Iva His Pro Phe His Achpa Leu Phe Nh2 Complexes

Characterization of the Renin Active Site and Substrate Binding Cleft

The active site of renin is a deep, hydrophobic cleft that accommodates the N-terminal portion of its natural substrate, angiotensinogen (B3276523). proteopedia.org This cleft is characterized by a series of subsites (denoted S and S') that interact with the corresponding amino acid residues (denoted P and P') of the substrate or inhibitor. The catalytic activity of renin, an aspartyl protease, is mediated by two crucial aspartate residues, Asp32 and Asp215 (in human renin), located at the base of the active site. proteopedia.org These residues are essential for the acid-base hydrolysis mechanism that cleaves the peptide bond between Leucine (B10760876) and Valine in angiotensinogen. proteopedia.org

The substrate-binding pocket is predominantly hydrophobic, which is a key determinant for substrate specificity. proteopedia.org Surrounding the catalytic aspartates are a number of residues that form these subsites and are critical for binding. For instance, the S1 subsite is a large hydrophobic pocket that accommodates the P1 residue of the substrate, typically Leucine. The S3 subsite is another significant pocket that interacts with the P3 residue. The structure of the active site also includes a flexible β-hairpin structure known as the "flap" (residues 75-85), which can open and close to allow substrate or inhibitor entry and exit. proteopedia.org The conformation of this flap is a critical aspect of the binding process.

Mapping the Binding Conformation of Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2 within the Renin Active Site

The binding of the inhibitor this compound within the renin active site is a highly specific event, guided by the complementary shapes and chemical properties of the inhibitor and the enzyme's binding cleft. The peptide-like backbone of the inhibitor occupies the active site cleft in a manner that mimics the binding of the natural substrate, angiotensinogen.

The various moieties of the inhibitor are positioned within the corresponding subsites of the renin active site:

Iva (Isovaleryl): This N-terminal capping group likely occupies one of the more solvent-exposed subsites.

His (Histidine) at P5: The histidine residue at this position is important for the interaction with renin. nih.govnih.gov

Pro (Proline) at P4: This residue fits into the S4 subsite.

Phe (Phenylalanine) at P3: The bulky, hydrophobic side chain of phenylalanine is accommodated by the spacious and hydrophobic S3 subsite. researchgate.net

His (Histidine) at P2: This residue occupies the S2 subsite.

ACHPA ((3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid): This non-proteinogenic amino acid is a transition-state analog of the scissile peptide bond. Its hydroxyl group is strategically positioned to interact with the catalytic aspartate residues (Asp32 and Asp215) in the active site, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This interaction is a key feature of its inhibitory mechanism.

Leu (Leucine) at P1': The leucine residue fits into the S1' subsite. researchgate.net

Phe (Phenylalanine) at P2': The phenylalanine residue occupies the S2' subsite. researchgate.net

NH2 (Amide): The C-terminal amide group can form hydrogen bonds with the enzyme.

Identification of Key Residue-Level Interactions: Hydrogen Bonding, Hydrophobic Contacts, and Van der Waals Forces

The stability of the renin-inhibitor complex is maintained by a network of non-covalent interactions. These include hydrogen bonds, hydrophobic contacts, and van der Waals forces, which collectively contribute to the high binding affinity.

Hydrogen Bonding: The hydroxyl group of the ACHPA moiety is a critical hydrogen bond donor and acceptor, interacting directly with the catalytic dyad of Asp32 and Asp215. researchgate.net The backbone amide and carbonyl groups of the inhibitor also form a series of hydrogen bonds with the main chain atoms of the renin active site residues, particularly in the flap region. For example, Ser84 in the N-flap can form a hydrogen bond with a water molecule that in turn connects to the carbonyl oxygen of the P2 histidine. researchgate.net

Hydrophobic Interactions: The hydrophobic nature of the renin active site cleft plays a crucial role in binding the inhibitor. proteopedia.org The phenylalanines at the P3 and P2' positions, the cyclohexyl group of ACHPA, and the leucine at P1' all engage in extensive hydrophobic interactions with nonpolar residues lining the S3, S2', S1, and S1' subsites of renin. researchgate.net These interactions are a major driving force for the binding of the inhibitor.

Investigations into the Conformational Adaptations of Renin upon Inhibitor Binding

The binding of an inhibitor to the active site of renin is not a simple lock-and-key mechanism. Instead, it often induces conformational changes in the enzyme, a phenomenon known as "induced fit." A significant conformational adaptation in renin upon inhibitor binding involves the movement of the flexible flap region. researchgate.net In the unbound state, the flap is more open, allowing access to the active site. researchgate.net Upon binding of an inhibitor like this compound, the flap closes down over the inhibitor, sequestering it from the solvent and forming additional stabilizing interactions. researchgate.netresearchgate.net

Theoretical Simulations and Docking Studies for Predicting Binding Modes and Affinities

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the binding of inhibitors to renin at an atomic level. nih.govnih.gov These techniques can predict the most likely binding conformation of this compound within the renin active site and estimate the binding free energy.

Molecular Docking: Docking algorithms can virtually screen large libraries of compounds and predict their binding poses within a protein's active site. nih.govnih.gov For a known inhibitor like this compound, docking studies can help to visualize the detailed interactions with individual amino acid residues of the renin active site. nih.gov These studies can confirm the importance of the interactions described in the previous sections, such as the hydrogen bonds involving the ACHPA moiety and the hydrophobic interactions of the phenyl and cyclohexyl groups.

Molecular Dynamics Simulations: MD simulations provide a more dynamic picture of the renin-inhibitor complex, allowing researchers to observe the conformational changes and the stability of the interactions over time. nih.gov By simulating the movements of all atoms in the system, MD can reveal the flexibility of the flap region and how it adapts to the bound inhibitor. Furthermore, these simulations can be used to calculate the binding free energy, which can be correlated with experimentally determined inhibitory constants (e.g., IC50 or Ki values). nih.gov The results of MD simulations can indicate the stable binding of an inhibitor within the active site of renin. nih.gov

These theoretical approaches are invaluable for the rational design of new renin inhibitors. By understanding the key interactions and the structural requirements for high-affinity binding, medicinal chemists can modify the inhibitor's structure to improve its potency and selectivity.

Preclinical Research and Pharmacological Modulations of the Renin Angiotensin System

Assessment of Renin Activity Inhibition in in vitro Systems: Enzyme Assays and Cellular Models

The inhibitory potency of Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2 has been rigorously assessed in various in vitro systems, demonstrating subnanomolar affinity for human renin. This compound is a transition-state analogue inhibitor, incorporating the novel amino acid (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) in place of the scissile dipeptide of the renin substrate. mdpi.com

In enzymatic assays, this compound exhibited potent competitive inhibition of renin from different species. The table below summarizes the key inhibitory parameters obtained from these studies. mdpi.com

| Renin Source | Inhibition Parameter | Value |

| Human Kidney Renin | Ki | 1.6 x 10-10 M |

| Human Plasma Renin | IC50 | 1.7 x 10-10 M |

| Dog Plasma Renin | IC50 | 1.9 x 10-9 M |

| Rat Plasma Renin | IC50 | 2.1 x 10-8 M |

Data sourced from Boger et al., 1985. mdpi.com

These in vitro findings highlight the compound's high affinity and specificity for human renin, suggesting its potential as a powerful therapeutic agent for conditions associated with RAS overactivity.

Evaluation of RAS Modulation in Established Animal Models of Hypertension (e.g., sodium-deficient dogs, renal hypertensive dogs)

The in vivo efficacy of this compound has been evaluated in well-established animal models of hypertension, confirming its ability to modulate the RAS and lower blood pressure.

In a study involving conscious, sodium-deficient dogs, a model of high-renin hypertension, intravenous infusion of this compound resulted in a significant, dose-dependent reduction in blood pressure. mdpi.com

Furthermore, the compound was tested in a one-kidney, one-clip renal hypertensive dog model, which mimics renin-dependent renovascular hypertension. In these animals, this compound demonstrated significant antihypertensive effects. Three days after renal artery constriction, the compound elicited a marked, dose-related decrease in blood pressure. mdpi.com However, this was accompanied by a reduction in glomerular filtration rate and renal plasma flow, indicating that in this acute high-renin state, the RAS plays a crucial role in maintaining renal hemodynamics. mdpi.com Interestingly, 14 days after renal artery constriction, the compound still effectively lowered blood pressure but had a less pronounced effect on renal blood flow and glomerular filtration rate, which were unaltered or slightly improved. mdpi.com

Comparative Preclinical Efficacy of this compound Against Other Renin Inhibitors in Animal Models

The preclinical efficacy of this compound has been compared with other renin inhibitors and agents that modulate the RAS.

In a direct comparison with a statine-containing analogue, this compound was found to be significantly more potent both in vitro and in vivo. The ACHPA-containing inhibitor was 55-76 times more potent against human renin and 17 times more potent against dog renin in vitro. mdpi.com This translated to a 19-fold greater in vivo potency in lowering blood pressure in sodium-deficient dogs, a finding that closely mirrored the relative in vitro potencies. mdpi.com

A study in renal hypertensive dogs compared the hypotensive efficacy of this compound with the angiotensin-converting enzyme (ACE) inhibitor, enalaprilat. Both compounds were found to be equally effective as antihypertensive agents in this model of renin-dependent hypertension. mdpi.com The maximal blood pressure reduction achieved with both agents was comparable at both 3 and 14 days post-renal artery constriction. mdpi.com

| Animal Model | Compound | Comparative Efficacy |

| Sodium-deficient dogs | Statine-containing analogue | This compound was 19 times more potent in vivo. mdpi.com |

| Renal hypertensive dogs | Enalaprilat (ACE Inhibitor) | Equally effective in lowering blood pressure. mdpi.com |

Analysis of RAS Biomarkers in Preclinical Studies (e.g., angiotensin I/II levels)

The direct inhibition of renin by this compound is expected to lead to a decrease in the production of angiotensin I and, consequently, angiotensin II, the primary effector molecule of the RAS. While specific data on the modulation of angiotensin I and II levels following the administration of this compound are not extensively detailed in the reviewed literature, the profound and dose-dependent hypotensive effects observed in high-renin animal models strongly support the suppression of the RAS cascade. The inhibition of renin at the first and rate-limiting step of this pathway inherently leads to a reduction in the downstream bioactive peptides. Further studies would be beneficial to quantify the precise changes in angiotensin I and II concentrations in response to treatment with this potent renin inhibitor.

Advanced Research Directions and Future Perspectives in Renin Inhibitor Science

Rational Design Strategies for Enhanced Renin Inhibitor Potency and Selectivity

The development of potent and selective renin inhibitors has historically relied on a structure-based drug design approach. nih.gov This involves creating molecules that mimic the transition state of angiotensinogen (B3276523), the natural substrate for renin, thereby blocking the enzyme's active site. nih.gov A key breakthrough in this area was the incorporation of novel amino acids, such as (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutyric acid, also known as cyclohexylnorstatine, which has been instrumental in designing orally potent human renin inhibitors. nih.gov

Future rational design strategies are increasingly sophisticated, leveraging computational modeling and X-ray crystallography to elucidate the intricate interactions between inhibitors and the renin molecule. nih.govnih.gov These techniques allow for the precise design of compounds with optimized binding to the S1 and S3 hydrophobic subsites of renin, which are crucial for potency. nih.gov Furthermore, the design of inhibitors that form specific hydrogen bonds, for instance with the side chain of Ser-233, can significantly contribute to their selectivity for renin over other aspartyl proteases like cathepsin D and pepsin A. nih.gov

A critical aspect of modern design is the move away from traditional peptide structures to non-peptidic compounds. wikipedia.org This shift aims to overcome the inherent limitations of early peptide-based inhibitors, which suffered from poor oral bioavailability and rapid metabolism. nih.gov The success of aliskiren (B1664508), a non-peptide inhibitor, has validated this approach and paved the way for the exploration of a wider range of chemical scaffolds. wikipedia.orgnih.gov

Exploration of Alternative Peptidomimetic Scaffolds for Renin Inhibition

The limitations of early peptide-based renin inhibitors have spurred extensive research into alternative peptidomimetic scaffolds. These are molecules that mimic the structure and function of peptides but possess improved pharmacological properties. A notable example is the inclusion of (3S, 4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) into octapeptide derivatives, which has yielded some of the most powerful renin inhibitors to date. nih.gov

Researchers are also exploring novel backbone structures to replace the traditional amide bonds of peptides. One such approach involves the use of vinylogous amides (enaminones), which can incorporate pyrrolinone rings into the inhibitor's backbone. nih.gov These scaffolds offer new possibilities for hydrogen bonding and steric interactions within the renin active site, potentially leading to improved binding affinity and selectivity. nih.gov

Another innovative strategy involves the development of conjugated renin inhibitors. These are created by attaching a reactive derivative of a known renin inhibitor to blood components, such as albumin, via covalent bonds. bioworld.com This conjugation significantly extends the inhibitor's half-life in the bloodstream, leading to prolonged in vivo activity. bioworld.com This approach addresses the challenge of maintaining therapeutic concentrations of the inhibitor over time.

The table below summarizes some of the alternative peptidomimetic scaffolds and their key features:

| Scaffold Type | Key Features | Rationale for Exploration |

| ACHPA-containing peptides | Incorporation of (3S, 4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid. nih.gov | Significantly enhances inhibitory potency. nih.gov |

| Vinylogous amides (enaminones) | Replacement of amide backbone with scaffolds containing pyrrolinone rings. nih.gov | Explores new hydrogen bonding and steric interactions for improved binding. nih.gov |

| Conjugated inhibitors | Covalent linkage of renin inhibitors to blood components. bioworld.com | Extends the in vivo half-life and duration of action. bioworld.com |

Integration of Omics Technologies for Comprehensive RAS Pathway Analysis

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of complex biological systems like the RAS. nih.govfrontiersin.org The integration of multi-omics data provides a holistic view of the RAS pathway, from the genes that encode its components to the functional proteins and metabolites that mediate its effects. frontiersin.org This comprehensive analysis is crucial for identifying novel therapeutic targets and understanding the nuanced effects of renin inhibitors.

Omics technologies can help to:

Identify new biomarkers: By analyzing the molecular landscape of tissues, omics can uncover new biomarkers for diagnosing and staging diseases related to RAS dysregulation. nih.gov

Personalize treatment: Understanding an individual's unique molecular profile can help in tailoring renin inhibitor therapy for optimal efficacy and minimal side effects. nih.gov

Elucidate drug mechanisms: Multi-omics approaches can provide detailed insights into how renin inhibitors affect the entire RAS pathway and other interconnected signaling networks. frontiersin.org

For instance, proteomics platforms can be used to analyze the expression levels of various RAS-related proteins in response to renin inhibition. proteinatlas.org Similarly, metabolomics can identify changes in the metabolic profile of cells and tissues, providing a functional readout of the pathway's activity. The integration of these datasets presents a powerful tool for advancing renin inhibitor research. frontiersin.org

Development of Novel in vitro and in vivo Research Models for Renin Inhibition Studies

The development of robust and predictive research models is essential for the preclinical evaluation of new renin inhibitors. In vitro assays are crucial for determining the potency and selectivity of candidate compounds. Highly sensitive fluorogenic substrates have been developed for this purpose, allowing for the precise measurement of renin activity and the evaluation of tight-binding inhibitors at very low concentrations. nih.gov

In vivo models are indispensable for assessing the physiological effects of renin inhibitors, including their impact on blood pressure and end-organ protection. nih.gov Studies in animal models, such as monkeys, have been instrumental in demonstrating the in vivo efficacy of novel renin inhibitors. nih.gov Anephric rat models have also been used to evaluate the direct pressor response to renin and the inhibitory effects of various compounds. nih.gov

Future research will likely focus on developing more sophisticated in vivo models that better recapitulate human physiology and disease. This could include the use of humanized mouse models or the development of organ-on-a-chip systems that allow for the study of renin inhibition in a more controlled and human-relevant context.

Unanswered Questions and Persistent Challenges in the Field of Renin Inhibitor Research

Despite significant progress, several unanswered questions and challenges remain in the field of renin inhibitor research:

Overcoming Bioavailability Issues: While non-peptide inhibitors have improved upon their peptide predecessors, achieving high oral bioavailability remains a significant hurdle for many compounds. nih.gov The low bioavailability of even the approved drug aliskiren highlights this ongoing challenge. nih.govnih.gov

The Reactive Rise in Renin: Inhibition of the RAS pathway leads to a compensatory increase in renin secretion. nih.govnps.org.au While the clinical significance of this reactive rise is still under investigation, it could potentially limit the long-term efficacy of renin inhibitors. nih.govnih.gov

Translating End-Organ Protection: A large body of basic research suggests that comprehensive RAS inhibition should provide superior end-organ protection compared to other antihypertensive agents. nih.gov However, definitive clinical trial data demonstrating this blood pressure-independent benefit for direct renin inhibitors is still awaited. nih.govnih.gov

Role of the (Pro)renin Receptor: The discovery of a receptor that binds both renin and its precursor, prorenin, has added another layer of complexity to the RAS. nps.org.au The physiological roles of this receptor and how its activation is affected by renin inhibitors are not yet fully understood. nps.org.au

The table below outlines some of the key research questions and the potential approaches to address them:

| Unanswered Question | Potential Research Approaches |

| How can the oral bioavailability of renin inhibitors be improved? | Exploration of novel drug delivery systems, further optimization of non-peptidic scaffolds. nih.gov |

| What is the long-term clinical impact of the reactive rise in renin? | Long-term clinical outcome trials, investigation of combination therapies with drugs that suppress renin secretion (e.g., beta-blockers). nih.govnih.gov |

| Do direct renin inhibitors offer superior end-organ protection? | Large-scale, long-term clinical trials with hard cardiovascular and renal endpoints. nih.govnih.gov |

| What is the functional role of the (pro)renin receptor in health and disease? | Development of selective antagonists for the (pro)renin receptor, further investigation of its signaling pathways. nps.org.au |

Addressing these challenges will require a concerted effort from researchers across various disciplines, from medicinal chemistry and pharmacology to clinical medicine. The continued exploration of novel chemical entities, coupled with a deeper understanding of the intricate workings of the RAS, holds the promise of developing even more effective and safer therapies for cardiovascular diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis protocol for Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2 to ensure high purity and yield?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Monitor coupling efficiency via Kaiser tests or ninhydrin assays. Purify via reverse-phase HPLC (gradient: 0.1% TFA in water/acetonitrile) and confirm purity (>95%) using LC-MS. For ACHPA (4-amino-3-hydroxy-5-phenylpentanoic acid), ensure stereochemical integrity by chiral HPLC or circular dichroism .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Combine mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation, NMR (1H/13C) for structural elucidation, and FTIR to verify amide bond formation. For stability studies, use accelerated degradation assays under varying pH/temperature conditions .

Q. How can in vitro bioactivity assays be designed to evaluate the compound’s target interaction (e.g., enzyme inhibition)?

- Methodological Answer : Use fluorescence-based assays (e.g., FRET) for real-time monitoring of protease inhibition. Include positive controls (e.g., known inhibitors) and negative controls (e.g., scrambled peptides). Validate results with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Advanced Research Questions

Q. How should researchers resolve contradictory data between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer :

- Step 1 : Verify assay conditions (e.g., buffer composition, temperature) and compound solubility in physiological media.

- Step 2 : Perform pharmacokinetic studies (plasma stability, tissue distribution) to assess bioavailability.

- Step 3 : Use molecular dynamics simulations to evaluate conformational changes in vivo versus in vitro environments.

- Contradiction Analysis : Cross-reference data with orthogonal assays (e.g., SPR vs. cellular uptake assays) to identify methodological biases .

Q. What strategies can mitigate off-target effects observed in cellular models?

- Methodological Answer :

- Proteome-wide profiling : Use affinity pulldown coupled with LC-MS/MS to identify non-target binding partners.

- Structure-activity relationship (SAR) : Systematically modify residues (e.g., His → Ala substitutions) to isolate pharmacophore contributions.

- Computational docking : Employ Schrödinger Suite or AutoDock Vina to predict binding pockets and refine selectivity .

Q. How can researchers design a robust SAR study to enhance the metabolic stability of this compound?

- Methodological Answer :

- Modification Strategy : Replace labile residues (e.g., Leu or Phe) with non-natural amino acids (e.g., D-amino acids or N-methylated variants).

- Assay Design : Test stability in liver microsomes or simulated gastric fluid. Quantify degradation via LC-MS/MS over 24-hour periods.

- Data Interpretation : Correlate structural changes with half-life improvements using multivariate regression analysis .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply ANOVA with post-hoc Tukey tests for group comparisons. For high variability, employ bootstrap resampling to estimate confidence intervals .

Q. How can researchers validate the specificity of this compound in complex biological matrices (e.g., serum)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.